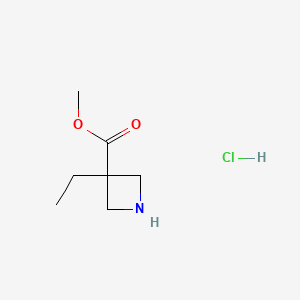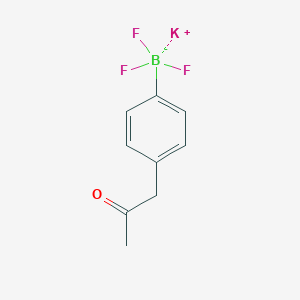
Methylsulfonylsulfonylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylsulfonylsulfonylmethane, also known as dimethyl sulfone, is an organosulfur compound with the chemical formula (CH₃)₂SO₂. This colorless solid features the sulfonyl functional group and is the simplest of the sulfones. It is relatively inert chemically and can resist decomposition at elevated temperatures. This compound occurs naturally in some primitive plants, is present in small amounts in many foods and beverages, and is marketed as a dietary supplement .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylsulfonylsulfonylmethane can be synthesized through the oxidation of dimethyl sulfoxide. This process involves the use of oxidizing agents such as hydrogen peroxide or ozone under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH₃)₂SO} + \text{Oxidizing Agent} \rightarrow \text{(CH₃)₂SO₂} ]
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of dimethyl sulfoxide with hydrogen peroxide in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting material to the desired product .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfonic acids.
Reduction: It can be reduced back to dimethyl sulfoxide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Dimethyl sulfoxide.
Substitution: Various sulfonyl derivatives.
Applications De Recherche Scientifique
Methylsulfonylsulfonylmethane has a wide range of applications in scientific research:
Chemistry: Used as a solvent due to its polarity and thermal stability.
Biology: Studied for its role in cellular metabolism and as a source of sulfur.
Medicine: Investigated for its anti-inflammatory and antioxidant properties. It is used as a dietary supplement to support joint health and reduce inflammation.
Industry: Utilized in the production of high-temperature solvents and as a cutting agent for illicitly manufactured methamphetamine
Mécanisme D'action
Methylsulfonylsulfonylmethane exerts its effects through several mechanisms:
Anti-inflammatory: It inhibits the production of inflammatory cytokines and reduces oxidative stress.
Antioxidant: It enhances the production of glutathione, a powerful antioxidant.
Cellular Metabolism: It provides sulfur, which is essential for the synthesis of amino acids, proteins, and enzymes
Comparaison Avec Des Composés Similaires
Dimethyl sulfoxide (DMSO): Shares similar chemical properties but differs in its oxidation state.
Sulfolane: Another sulfone with different applications in industrial processes.
Dimethyl sulfate: A related compound with distinct chemical reactivity.
Uniqueness: Methylsulfonylsulfonylmethane is unique due to its combination of chemical inertness, thermal stability, and biological activity. Unlike dimethyl sulfoxide, it is less reactive and more stable under various conditions, making it suitable for a broader range of applications .
Propriétés
Numéro CAS |
10383-49-0 |
|---|---|
Formule moléculaire |
C2H6O4S2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
methylsulfonylsulfonylmethane |
InChI |
InChI=1S/C2H6O4S2/c1-7(3,4)8(2,5)6/h1-2H3 |
Clé InChI |
YOKNTCZOOFBTDG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid hydrochloride](/img/structure/B13453058.png)

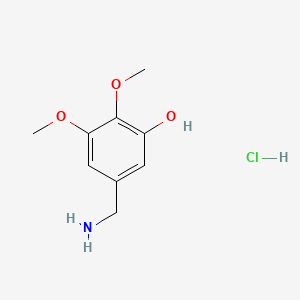
![rac-(1R,5S,7R)-3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13453074.png)

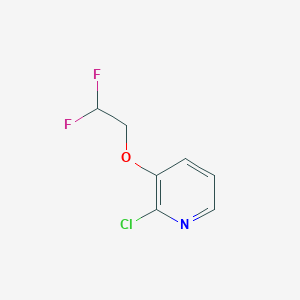
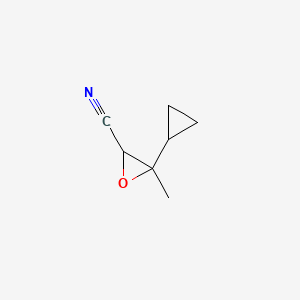
![methyl({[(3R)-pyrrolidin-3-yl]methyl})amine](/img/structure/B13453091.png)
